An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
CAS Number: 80194-71-4
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C₇H₂F₄N₂. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and physicochemical properties, making it an attractive scaffold for the synthesis of novel therapeutic agents.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
Table 1: Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
| Property | Value | Reference |
| CAS Number | 80194-71-4 | [1][2] |
| Molecular Formula | C₇H₂F₄N₂ | [2] |
| Molecular Weight | 190.10 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 208.5 °C at 760 mmHg | [2] |
| Flash Point | 79.9 ± 27.3 °C | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| XLogP3 | 1.9 | [3] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.
Table 2: Spectral Data for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.84 (s, 1H), 7.91 (d, J=7.6 Hz, 1H) | [1] |
| ¹³C NMR | Data not available in the searched literature. | |
| IR Spectroscopy | Data not available in the searched literature. | |
| Mass Spectrometry | Data not available in the searched literature. |
Synthesis
The primary synthetic route to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile involves a nucleophilic aromatic substitution (SNAr) reaction, replacing a chlorine atom with a fluorine atom.
Experimental Protocol: Synthesis from 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
This procedure details the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile from its chloro-precursor.[1]
Materials:
-
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine (8.7 g, 42 mmol)
-
Cesium fluoride (CsF) (9.6 g, 63 mmol)
-
Potassium carbonate (K₂CO₃) (250 mg, 1.8 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (50 mL)
-
Hexane
-
Dichloromethane (DCM)
-
Ice water
Procedure:
-
A suspension of cesium fluoride and potassium carbonate in anhydrous DMSO is prepared in a flask under a nitrogen atmosphere.
-
The mixture is heated to 80 °C.
-
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine is added to the heated suspension over a period of 10 minutes.
-
The reaction mixture is then heated to 95 °C and maintained at this temperature for 20 minutes.
-
After the reaction is complete, the mixture is cooled to 55 °C and poured into ice water.
-
The aqueous mixture is extracted twice with hexane and once with dichloromethane.
-
The combined organic extracts are evaporated under reduced pressure to yield the solid product, 2-cyano-3-fluoro-5-trifluoromethylpyridine.
Yield: 8 g (100%)[1]
Characterization: The product is characterized by ¹H NMR spectroscopy.[1]
Caption: Synthetic workflow for the preparation of the target compound.
Reactivity and Potential Applications in Drug Discovery
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing trifluoromethyl and cyano groups, makes 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile susceptible to nucleophilic aromatic substitution at the fluorine-bearing carbon. This reactivity profile makes it a valuable intermediate for the synthesis of more complex molecules.
While specific applications of this exact compound are not extensively documented in the public literature, the trifluoromethylpyridine scaffold is a well-established pharmacophore in modern drug discovery.[1] Compounds containing this moiety are prevalent in agrochemicals and pharmaceuticals, with several approved drugs and numerous clinical candidates.[1]
The strategic incorporation of the trifluoromethylpyridine core can lead to compounds with a range of biological activities. For instance, related structures are key components in the development of kinase inhibitors , which are a major class of targeted cancer therapeutics.[4] The pyridine nitrogen can form crucial hydrogen bond interactions within the kinase active site, mimicking the hinge-binding motif of ATP.[5]
A patent for an androgen receptor modulator for the treatment of prostate cancer describes the use of a closely related compound, 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile, as a reactive intermediate.[6] This suggests that 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile could similarly be functionalized at the cyano group or undergo displacement of the fluoro group to be incorporated into biologically active molecules.
Caption: Logical flow for the use of the compound in synthesis.
Safety and Handling
Appropriate safety precautions must be observed when handling 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [7] |
| H319 | Causes serious eye irritation | [7] |
| H335 | May cause respiratory irritation | [7] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed.[8]
-
Avoid contact with skin, eyes, and clothing.
-
Use only in a well-ventilated area.
-
Handle in accordance with good industrial hygiene and safety practices.[9]
Conclusion
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a valuable and reactive building block for the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, provides a versatile platform for the development of novel molecules with potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]
- 2. 3-Fluoro-5-(trifluoromethyl)picolinonitrile | 80194-71-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 3-Fluoro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]



